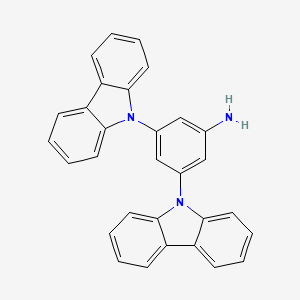
3,5-DI(9H-Carbazol-9-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DI(9H-Carbazol-9-YL)aniline is a chemical compound with the molecular formula C30H21N3 and a molecular weight of 423.50784 g/mol It is known for its unique structure, which includes two carbazole groups attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(9H-Carbazol-9-YL)aniline typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where carbazole is reacted with a halogenated aniline derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3,5-DI(9H-Carbazol-9-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
3,5-DI(9H-Carbazol-9-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 3,5-DI(9H-Carbazol-9-YL)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes. For example, its ability to act as a fluorescent probe is due to its interaction with specific cellular components, leading to fluorescence emission .
類似化合物との比較
Similar Compounds
3,5-DI(9H-Carbazol-9-YL)tetraphenylsilane: Contains four electron-donating carbazole groups with two m CP units joined by a diphenylsilane link.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains tert-butyl groups attached to the carbazole units.
mCBP-CN: Contains two carbazole units attached to a biphenyl linker with a cyano group.
Uniqueness
3,5-DI(9H-Carbazol-9-YL)aniline is unique due to its specific arrangement of carbazole groups and aniline core, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as OLEDs, where high efficiency and stability are required .
特性
分子式 |
C30H21N3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
3,5-di(carbazol-9-yl)aniline |
InChI |
InChI=1S/C30H21N3/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H,31H2 |
InChIキー |
GIACGVGGXCEBBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N)N5C6=CC=CC=C6C7=CC=CC=C75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


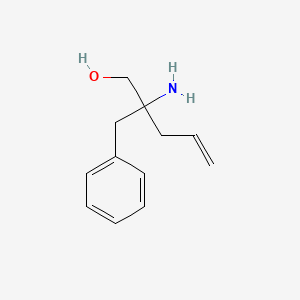
![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)
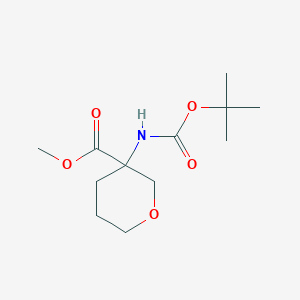
![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)
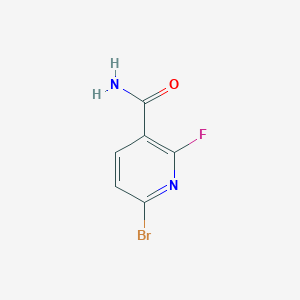
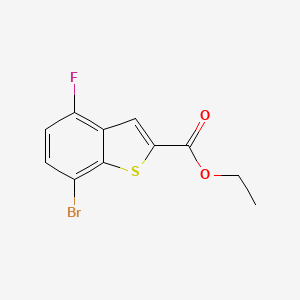
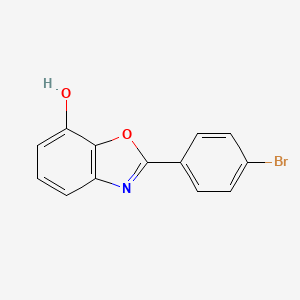
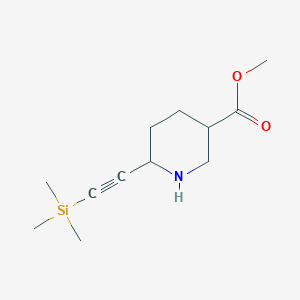
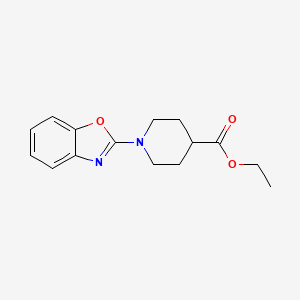
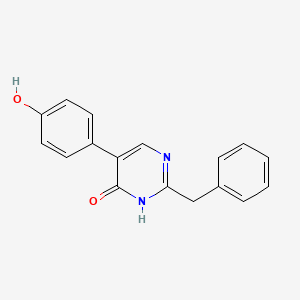

amine](/img/structure/B13898572.png)
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B13898588.png)

